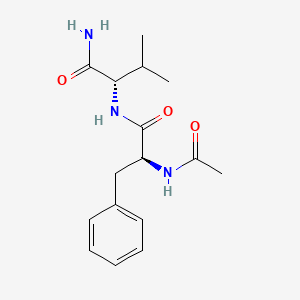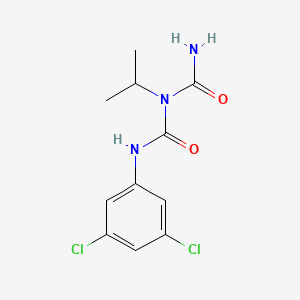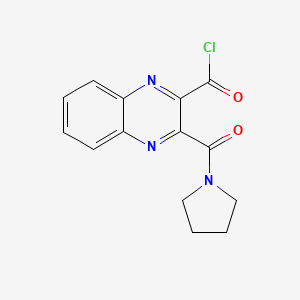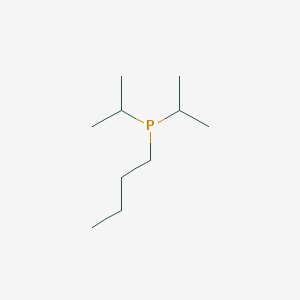![molecular formula C20H16N2O2S B14497945 N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-01-8](/img/structure/B14497945.png)
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide is an organic compound with a complex structure that includes benzamide and phenyl groups
Métodos De Preparación
The synthesis of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . Another method involves the reaction of benzenesulfinic acid with phenylisocyanate via a palladium-mediated extrusion-insertion pathway . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium diisopropylamide (LDA) for alkylation reactions . The compound can also participate in nucleophilic acyl substitution reactions, which are facilitated by the presence of strong nucleophiles such as organolithium and organomagnesium reagents . Major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides.
Aplicaciones Científicas De Investigación
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized compounds . In biology and medicine, it has been studied for its potential neuroprotective effects and its ability to inhibit cell death caused by oxidative stress . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways involved in its neuroprotective effects are still under investigation.
Comparación Con Compuestos Similares
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be compared with other similar compounds, such as N-phenylbenzamide and benzanilide. These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, N-phenylbenzamide is known for its use as an intermediate in organic synthesis, while benzanilide has applications in the pharmaceutical industry as an analgesic
Propiedades
Número CAS |
63116-01-8 |
|---|---|
Fórmula molecular |
C20H16N2O2S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(N-benzoyl-S-phenylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C20H16N2O2S/c23-19(16-10-4-1-5-11-16)21-25(18-14-8-3-9-15-18)22-20(24)17-12-6-2-7-13-17/h1-15H,(H,21,22,23,24) |
Clave InChI |
DOVYOFRPRCBITE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NS(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)


![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)



![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)


![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
